molecular formula C9H12N4O B2763836 N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2094423-00-2

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Cat. No. B2763836
CAS RN: 2094423-00-2
M. Wt: 192.222
InChI Key: FLWBANRRLCXVRV-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide, also known as CTZ or CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of protein kinase inhibitors and has been shown to target the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of viral replication. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to inhibit the growth and proliferation of cancer cells, and its potential therapeutic applications in various diseases. However, N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide, including the development of more potent and selective CK2 inhibitors, the investigation of the potential therapeutic applications of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide in various diseases, and the exploration of the mechanisms underlying the neuroprotective and antiviral effects of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide. Additionally, the development of new formulations and delivery methods for N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-thiol with propargyl bromide, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained by purification through column chromatography. The synthesis method has been extensively studied and optimized to improve the yield and purity of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has been shown to inhibit the replication of various viruses such as HIV, HCV, and SARS-CoV-2.

properties

IUPAC Name

N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-9(14)10-5-8-12-11-6-13(8)7-3-4-7/h2,6-7H,1,3-5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWBANRRLCXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=CN1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

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